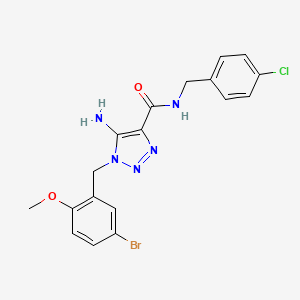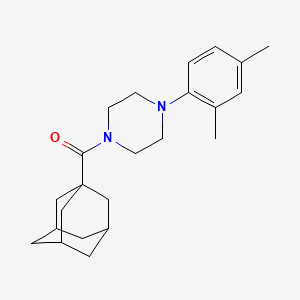
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate” is a complex organic compound. It likely contains a methyl group (-CH3), a phenyl group (C6H5), and a hydroxyacetate group (-C(O)OCH3). The “2,3-dimethylphenyl” suggests that the phenyl group has two methyl groups attached at the 2nd and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray crystallography, 1H and 13C NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The compound might participate in various chemical reactions depending on its functional groups. For instance, if it contains a boronic acid group, it could be involved in Suzuki–Miyaura couplings .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical appearance would be determined using standard analytical techniques .Scientific Research Applications
Organic Synthesis and Reactivity
Research has shown that related chemical structures can undergo acyl migration, offering insights into synthetic routes for similar compounds. For instance, studies on gallacetophenones have demonstrated how acyl migration can facilitate the synthesis of methoxyacetophenones, suggesting potential pathways for the synthesis or functionalization of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate (K. Kurosawa, 1970) K. Kurosawa (1970).
Photochemistry and Photorelease Mechanisms
The photorelease of HCl from o-methylphenacyl chloride, involving compounds with similar structural motifs, showcases the intricate mechanisms of photoenolization and the potential for this compound in photochemical applications (A. P. Pelliccioli, P. Klán, M. Zabadal, J. Wirz, 2001) A. P. Pelliccioli et al. (2001).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been developed for luminescence sensing of benzaldehyde and related derivatives, indicating the potential of this compound in the creation of luminescent materials and sensors (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015) B. Shi et al. (2015).
Antitumor Activity
Novel metal complexes derived from similar chemical structures have been synthesized and tested for their anti-tumor activities, suggesting the potential of this compound derivatives as CDK8 kinase inhibitors for cancer therapy (A. Aboelmagd, S. E. El Rayes, M. Gomaa, Walid Fathalla, I. Ali, Mohamed S. Nafie, F. Pottoo, F. Khan, M. Ibrahim, 2021) A. Aboelmagd et al. (2021).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLBUTBXIAXYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)
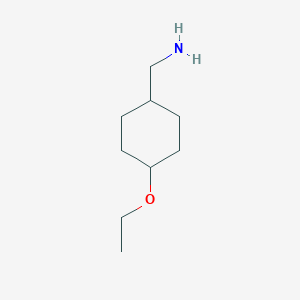
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)
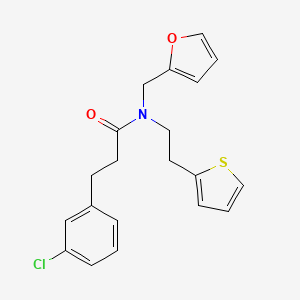
![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)

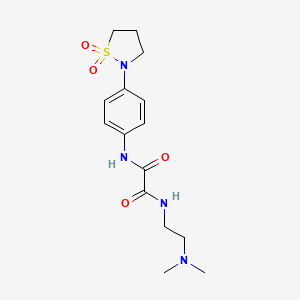

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)
